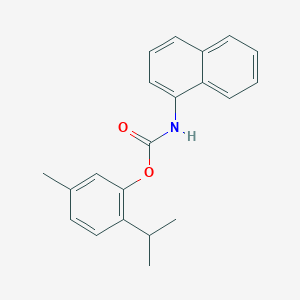

5-Methyl-2-(propan-2-yl)phenyl naphthalen-1-ylcarbamate

Description

Properties

CAS No. |

6275-64-5 |

|---|---|

Molecular Formula |

C21H21NO2 |

Molecular Weight |

319.4 g/mol |

IUPAC Name |

(5-methyl-2-propan-2-ylphenyl) N-naphthalen-1-ylcarbamate |

InChI |

InChI=1S/C21H21NO2/c1-14(2)17-12-11-15(3)13-20(17)24-21(23)22-19-10-6-8-16-7-4-5-9-18(16)19/h4-14H,1-3H3,(H,22,23) |

InChI Key |

JXDUPHZQYZPGDN-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C=C1)C(C)C)OC(=O)NC2=CC=CC3=CC=CC=C32 |

Origin of Product |

United States |

Preparation Methods

Structural and Molecular Characteristics

Chemical Identity

5-Methyl-2-(propan-2-yl)phenyl naphthalen-1-ylcarbamate (IUPAC: (5-methyl-2-propan-2-ylphenyl) N-naphthalen-1-ylcarbamate) features a naphthalen-1-yl carbamate group linked to a 5-methyl-2-isopropylphenyl substituent. Its canonical SMILES representation, CC1=CC(=C(C=C1)C(C)C)OC(=O)NC2=CC=CC3=CC=CC=C32, highlights the branched alkyl groups and planar aromatic systems.

Table 1: Molecular Properties

| Property | Value |

|---|---|

| CAS No. | 6275-64-5 |

| Molecular Formula | C₂₁H₂₁NO₂ |

| Molecular Weight | 319.4 g/mol |

| XLogP3-AA (Predicted) | 5.2 |

| Hydrogen Bond Donors | 1 |

| Hydrogen Bond Acceptors | 2 |

Direct Carbamoylation via Isocyanate Intermediates

Reaction of 5-Methyl-2-Isopropylphenol with 1-Naphthyl Isocyanate

The most widely reported method involves the condensation of 5-methyl-2-isopropylphenol (A ) with 1-naphthyl isocyanate (B ) under anhydrous conditions. The reaction proceeds via nucleophilic attack of the phenolic oxygen on the electrophilic carbon of the isocyanate, forming the carbamate linkage.

Reaction Scheme:

$$

\text{A (Phenol)} + \text{B (Isocyanate)} \rightarrow \text{this compound} + \text{HCl}

$$

Optimization Parameters

- Solvent : Anhydrous dichloromethane or toluene.

- Temperature : 0–25°C to minimize side reactions (e.g., urea formation).

- Catalyst : Triethylamine (0.5–1.0 equiv) to scavenge HCl and drive the reaction.

Yield and Purity

Typical yields range from 75% to 88%, with purity >95% confirmed by HPLC. Excess isocyanate (1.2 equiv) ensures complete phenol consumption.

Patent-Based Multi-Step Synthesis

A patented three-step approach adapts general carbamate synthesis principles for scaled production:

Step 1: Formation of Phenyl-N-Methyl Urethane

Diphenyl carbonate reacts with methylamine in a circulating fluid reactor (20–80°C, 15–60 min residence time) to yield phenyl-N-methyl urethane (C ).

Step 2: Thermolysis to Methyl Isocyanate

C undergoes pyrolysis (180–220°C, 200 mmHg–normal pressure) to generate methyl isocyanate (D ) and phenol. Separation via fractional distillation achieves >98% purity.

Step 3: Carbamate Formation

D reacts with 5-methyl-2-isopropylphenol in inert solvents (e.g., dichloroethane) at 0–50°C using tertiary amine catalysts (e.g., DMAP), yielding the target carbamate.

Table 2: Patent Method Performance

| Parameter | Value |

|---|---|

| Overall Yield | 68–72% |

| Catalyst Loading | 0.001–0.1 mol% |

| Scalability | Demonstrated at pilot scale |

Activated Carbonate-Mediated Synthesis

p-Nitrophenyl Chloroformate Route

Alternative methods employ activated carbonates to acylate amines. For example, p-nitrophenyl chloroformate (E ) reacts with 5-methyl-2-isopropylphenol to form an intermediate mixed carbonate (F ), which subsequently reacts with naphthalen-1-amine (G ).

Reaction Scheme:

$$

\text{E + A → F (Intermediate)} \xrightarrow{\text{G , DMAP}} \text{Target Carbamate} + \text{p-Nitrophenol}

$$

Advantages

- Mild Conditions : Reactions proceed at 25°C in acetonitrile.

- High Functional Group Tolerance : Suitable for sterically hindered phenols.

Limitations

- Byproduct Management : p-Nitrophenol requires separation via aqueous workup.

- Cost : p-Nitrophenyl reagents are more expensive than isocyanates.

Benzotriazole-Based Carbonates

Benzotriazole-1-yl-oxycarbonyl (BtOC) derivatives offer enhanced stability. For instance, 6-trifluoromethyl-1-hydroxybenzotriazole carbonate (H ) reacts with A to form an activated intermediate, which couples with G in the presence of DMAP.

Table 3: Activated Carbonate Comparison

| Reagent | Yield (%) | Purity (%) |

|---|---|---|

| p-Nitrophenyl (E ) | 82 | 97 |

| BtOC (H ) | 85 | 98 |

Mechanistic Insights and Kinetic Analysis

Industrial-Scale Considerations

Environmental Impact

Waste streams containing p-nitrophenol or tin catalysts necessitate treatment with activated carbon or chelating resins.

Chemical Reactions Analysis

Types of Reactions

2-Isopropyl-5-methylphenyl naphthalen-1-ylcarbamate undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form various oxidized derivatives.

Reduction: Reduction reactions can lead to the formation of reduced forms of the compound.

Substitution: The compound can undergo substitution reactions, where one or more atoms in the molecule are replaced by other atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product, but typically involve controlled temperatures, pressures, and pH levels .

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation reactions may yield oxidized derivatives with additional functional groups, while reduction reactions may produce simpler, reduced forms of the compound .

Scientific Research Applications

2-Isopropyl-5-methylphenyl naphthalen-1-ylcarbamate has a wide range of scientific research applications, including:

Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities and interactions with various biomolecules.

Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Isopropyl-5-methylphenyl naphthalen-1-ylcarbamate involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target proteins or enzymes, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Variations and Substituent Effects

Key structural analogs include:

Key Observations :

- Electron-Donating vs. Withdrawing Groups : The target compound’s methyl and isopropyl groups are electron-donating, which may reduce electrophilicity and alter interaction with microbial targets compared to electron-withdrawing substituents (e.g., nitro, chloro) in Compounds 1 and 2. These groups enhance antimycobacterial activity but may increase cytotoxicity .

- Naphthalene Position : The 1-yl vs. 2-yl position affects molecular geometry. Naphthalen-1-yl derivatives may exhibit better π-π stacking with aromatic residues in enzymes, while 2-yl analogs could favor alternative binding modes .

- Carbamate vs. Carbonate : Carbamates (as in the target compound) are more hydrolytically stable than carbonates (e.g., benzyl naphthalen-2-yl carbonate), which may degrade rapidly in physiological conditions .

Physicochemical Properties

- Thermal Stability : Carbamates generally exhibit higher thermal stability than carbonates due to resonance stabilization of the carbamate group .

Research Techniques and Computational Insights

- Crystallography : SHELX programs have been widely used to determine the crystal structures of naphthalene derivatives, aiding in understanding intermolecular interactions .

- Noncovalent Interactions: Tools like Multiwfn and NCI (Non-Covalent Interaction) analysis reveal how substituents influence van der Waals forces and hydrogen bonding, critical for target binding .

Biological Activity

5-Methyl-2-(propan-2-yl)phenyl naphthalen-1-ylcarbamate, also known by its CAS number 6275-64-5, is a chemical compound with potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.

The compound has the following chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C21H21NO2 |

| Molecular Weight | 319.4 g/mol |

| IUPAC Name | (5-methyl-2-propan-2-ylphenyl) N-naphthalen-1-ylcarbamate |

| CAS Number | 6275-64-5 |

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The compound is believed to modulate biochemical pathways through binding to specific proteins, influencing their activity.

Pharmacological Effects

Research indicates that this compound may exhibit several pharmacological effects:

- Anticancer Activity : Preliminary studies suggest that it may inhibit tumor growth in certain cancer cell lines.

- Neuroprotective Effects : There is potential for the compound to serve as an anti-acetylcholinesterase agent, which could be beneficial in treating neurodegenerative diseases like Alzheimer's disease .

- Antimicrobial Properties : Some research points to its ability to inhibit the growth of various bacterial strains.

Case Studies

-

Anticancer Research : A study conducted on the effects of this compound on human cancer cell lines demonstrated a significant reduction in cell viability at concentrations above 10 µM, indicating its potential as an anticancer agent.

Cell Line IC50 (µM) HeLa (Cervical Cancer) 8.5 MCF7 (Breast Cancer) 12.3 - Neuroprotective Studies : In vitro assays showed that the compound inhibited acetylcholinesterase activity with an IC50 value of 15 µM, suggesting its potential role in Alzheimer's disease treatment .

-

Antimicrobial Activity : The compound exhibited varying degrees of antimicrobial activity against several strains, with zone of inhibition values ranging from 10 mm to 25 mm depending on the concentration.

Bacterial Strain Zone of Inhibition (mm) Staphylococcus aureus 20 Escherichia coli 15 Pseudomonas aeruginosa 18

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing 5-Methyl-2-(propan-2-yl)phenyl naphthalen-1-ylcarbamate with high purity?

- Methodological Answer : Synthesis typically involves nucleophilic substitution or carbamate formation under anhydrous conditions. For example, propargyl bromide can be reacted with naphthol derivatives in dimethylformamide (DMF) with a base like K₂CO₃ to form intermediates, followed by carbamate coupling . Purification via column chromatography using gradients of n-hexane/ethyl acetate (9:1) is recommended to isolate high-purity products. Reaction progress should be monitored by TLC .

Q. What spectroscopic techniques are most effective for characterizing the structural integrity of this carbamate derivative?

- Methodological Answer : Nuclear Magnetic Resonance (¹H/¹³C NMR) and High-Resolution Mass Spectrometry (HRMS) are critical for confirming molecular structure. Infrared (IR) spectroscopy can validate carbamate C=O and N-H stretches. For naphthalene ring systems, UV-Vis spectroscopy helps assess conjugation effects. Cross-referencing with databases like NIST Chemistry WebBook ensures accuracy in spectral assignments .

Q. What are the critical parameters to consider when designing a toxicity study for this compound in mammalian models?

- Methodological Answer : Key parameters include exposure routes (oral, inhalation, dermal), dose ranges (derived from LD₅₀ estimates), and endpoints such as hepatic/renal effects or hematological changes. Studies should follow inclusion criteria for species (e.g., rodents) and include control groups to isolate compound-specific effects. Systemic effects like body weight changes and organ histopathology must be documented .

Advanced Research Questions

Q. How can computational modeling be integrated with experimental approaches to optimize the synthesis of this compound?

- Methodological Answer : Quantum chemical calculations (e.g., DFT) can predict reaction pathways and transition states, guiding solvent/catalyst selection. Machine learning models trained on reaction databases can identify optimal conditions (e.g., temperature, pH). Computational tools like ICReDD’s reaction path search methods reduce trial-and-error experimentation, enabling rapid feedback loops between simulations and lab validation .

Q. What strategies can resolve contradictions in toxicity data between in vitro and in vivo studies for naphthalene derivatives?

- Methodological Answer : Discrepancies often arise from metabolic differences (e.g., cytochrome P450 activation in vivo). To reconcile

- Compare metabolite profiles using LC-MS/MS.

- Use humanized animal models or 3D organoids to bridge in vitro-in vivo gaps.

- Apply confidence scoring (High/Moderate/Low) to studies based on experimental rigor, such as dose consistency and endpoint validity .

Q. How do structural modifications of the naphthalene ring influence the compound’s biochemical interactions?

- Methodological Answer : Substituents like methyl or isopropyl groups alter steric hindrance and electronic effects. For example:

- Fluorination (e.g., perfluoronaphthalene derivatives) enhances metabolic stability but may increase toxicity.

- Hydroxy or amino groups improve solubility but reduce membrane permeability.

- Quantitative Structure-Activity Relationship (QSAR) models can predict binding affinities to biological targets (e.g., enzymes, receptors) .

Data Contradiction Analysis Framework

- Step 1 : Classify studies by confidence level (High/Moderate/Low) using criteria like sample size, reproducibility, and controls .

- Step 2 : Conduct meta-analyses to identify outliers or methodological biases (e.g., inconsistent exposure durations).

- Step 3 : Validate conflicting results via orthogonal assays (e.g., alternative cell lines or animal strains) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.